molecular formula C7H10N4S B3351190 Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- CAS No. 340737-11-3

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-

Cat. No.: B3351190
CAS No.: 340737-11-3
M. Wt: 182.25 g/mol
InChI Key: YYZCEOGYVYXDPC-BJMVGYQFSA-N
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Description

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- is a chemical compound with the molecular formula C7H10N4S and a molecular weight of 182.25 g/mol. This compound features a unique structure that includes a pyrrole ring and a hydrazinecarbothioamide moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process generally involves the formation of an imine intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under various conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: Compounds with similar structures but different substituents on the hydrazinecarbothioamide moiety.

    Pyrrole derivatives: Compounds that contain the pyrrole ring but differ in other parts of the molecule.

Uniqueness

Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]- is unique due to its combination of a pyrrole ring and a hydrazinecarbothioamide moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c1-5(10-11-7(8)12)6-3-2-4-9-6/h2-4,9H,1H3,(H3,8,11,12)/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZCEOGYVYXDPC-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/C1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425600
Record name Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340737-11-3
Record name Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
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Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-
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Hydrazinecarbothioamide, 2-[1-(1H-pyrrol-2-yl)ethylidene]-

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